![molecular formula C5H13N3S B2573320 (2-Dimethylamino-ethyl)-thiourea CAS No. 86114-63-8](/img/structure/B2573320.png)
(2-Dimethylamino-ethyl)-thiourea
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Overview
Description
“2-(Dimethylamino)ethyl” compounds are a class of chemicals that contain a dimethylaminoethyl group . They are often used in the synthesis of polymers .
Synthesis Analysis
These compounds can be synthesized through various methods. For example, “2-(Dimethylamino)ethyl methacrylate” (DMAEMA) can be synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization .
Chemical Reactions Analysis
These compounds can undergo various chemical reactions. For instance, DMAEMA can undergo copolymerization with other monomers .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. For example, DMAEMA-based copolymers can exhibit pH-responsive behavior .
Scientific Research Applications
1. Developmental Toxicity Research
(Saillenfait et al., 1991) conducted a study on the developmental toxicity of various thiourea derivatives, including 1,3-dimethyl-2-thiourea, in rats. The research found evidence of maternal toxicity and fetotoxicity at certain dosage levels, providing valuable insights into the developmental impacts of these compounds.
2. Antiproliferative Activity in Cancer Research
(Ghorab et al., 2013) explored the antiproliferative activity of novel thiophene derivatives, including those containing dimethylaminoethyl groups. The study found that these compounds were more active against breast cancer than colon cancer cell lines, indicating potential applications in cancer treatment research.
3. Non-Cross-Linking DNA Binders in Cancer Therapy
(Ma et al., 2008) investigated a cytotoxic complex containing a dimethylthiourea derivative, which does not induce DNA cross-links. This research provides insights into the potential use of such compounds in non-small-cell lung cancer therapy.
4. Polymerization Studies
(Mendonça et al., 2019) utilized thiourea dioxide, containing dimethylaminoethyl groups, as a reducing agent for controlled polymerization. This study showcases the application of thiourea derivatives in polymer chemistry.
5. Antimicrobial Research
(Khidre & Radini, 2021) synthesized novel thiazole derivatives incorporating a dimethylaminoethyl moiety for antimicrobial activities. Their research highlights the potential use of these compounds in combating microbial infections.
6. Scavenging of Reactive Oxygen Species
(Wasil et al., 1987) and (Whiteman & Halliwell, 1997) both discussed the role of thiourea and dimethylthiourea as scavengers of hydroxyl radicals and other reactive oxygen species, indicating their potential in studying oxidative stress-related diseases.
7. Treatment of Uveitis
(Rao et al., 1988) explored the use of dimethyl thiourea as a treatment for experimental lens-induced uveitis, showing the therapeutic potential of thiourea derivatives in ocular inflammatory conditions.
8. Exploration in Medicinal Chemistry
(Croston et al., 2002) discovered a nonpeptidic agonist of the urotensin-II receptor, incorporating a dimethylaminoethyl group. This study opens avenues for the development of new drug leads.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(dimethylamino)ethylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3S/c1-8(2)4-3-7-5(6)9/h3-4H2,1-2H3,(H3,6,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBASCIKRNFZPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
86114-63-8 |
Source
|
Record name | [2-(dimethylamino)ethyl]thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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